molecular formula C12H15ClO B2779531 Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol CAS No. 2140267-27-0

Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol

Cat. No.: B2779531
CAS No.: 2140267-27-0
M. Wt: 210.7
InChI Key: YXADWCNDSYNYQT-CMPLNLGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol (CAS 373600-67-0 and 2140267-27-0) is a chiral, chloro-substituted cyclohexanol derivative of high interest in pharmaceutical and organic synthesis research . With a molecular formula of C12H15ClO and a molecular weight of approximately 210.70 g/mol, this compound serves as a versatile synthetic building block . Its structure features a cyclohexane ring with a hydroxyl group and an ortho-chlorophenyl substituent, presenting researchers with distinct stereochemical centers for exploration . The compound's physicochemical properties, including a calculated LogP of 3.38 and a polar surface area of 20 Ų, make it a valuable subject for studies in asymmetric synthesis, method development, and the creation of more complex molecular architectures . This product is intended for research and development applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10,12,14H,2,4,6,8H2/t10-,12+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXADWCNDSYNYQT-CMPLNLGQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexanone and 2-chlorobenzaldehyde.

    Aldol Condensation: The initial step involves an aldol condensation reaction between cyclohexanone and 2-chlorobenzaldehyde to form an α,β-unsaturated ketone.

    Hydrogenation: The α,β-unsaturated ketone is then subjected to catalytic hydrogenation to reduce the double bond and form the desired cyclohexanol derivative.

    Chiral Resolution: The final step involves chiral resolution to obtain the (1R,2S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

Esterification Reactions

The hydroxyl group undergoes esterification with carboxylic acids or acylating agents to form esters. This reaction is critical for modifying solubility or introducing protective groups.

Reagents/ConditionsProductsYieldReferences
Acetic anhydride, H<sub>2</sub>SO<sub>4</sub>, 80°C2-(2-Chlorophenyl)cyclohexyl acetate85–90%
Benzoyl chloride, pyridine, RT2-(2-Chlorophenyl)cyclohexyl benzoate78%

Mechanistic Insight : Acid-catalyzed nucleophilic acyl substitution proceeds via protonation of the hydroxyl group, enhancing its electrophilicity for attack by the carboxylate anion.

Oxidation to Cyclohexanone Derivatives

The secondary alcohol is oxidized to the corresponding ketone under controlled conditions.

Reagents/ConditionsProductsSelectivityReferences
KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 0–5°C2-(2-Chlorophenyl)cyclohexan-1-one>95%,
Jones reagent (CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>), acetoneSame as above90%

Key Data :

  • Oxidation with KMnO<sub>4</sub> achieves near-quantitative conversion in acidic media .

  • The ketone product (CAS 91393-49-6) is a versatile intermediate for further functionalization.

Nucleophilic Substitution via Activated Intermediates

The hydroxyl group is converted to better leaving groups (e.g., tosylates) for subsequent substitutions.

Step 1: ActivationStep 2: SubstitutionFinal ProductYieldReferences
Tosyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>NaN<sub>3</sub>, DMF, 60°C2-(2-Chlorophenyl)cyclohexyl azide70%
MsCl, pyridine, 0°CKSCN, ethanol, reflux2-(2-Chlorophenyl)cyclohexyl thiocyanate65%

Applications :

  • Azide intermediates enable Staudinger reactions or click chemistry .

  • Thiocyanates are precursors to thiols for bioconjugation .

Dehydration to Cyclohexene Derivatives

Acid-catalyzed dehydration forms cyclohexene analogs, though steric hindrance from the 2-chlorophenyl group limits efficiency.

Reagents/ConditionsProductsYieldReferences
H<sub>3</sub>PO<sub>4</sub>, toluene, reflux1-(2-Chlorophenyl)cyclohexene40–50%
PTSA, THF, 80°CSame as above55%

Challenges :

  • Competing oxidation pathways reduce yields .

  • Stabilization of the carbocation intermediate is hindered by the electron-withdrawing chloro group.

Epoxide Formation

Epoxidation of derived alkenes (e.g., from dehydration) is feasible but not directly documented for the alcohol. Indirect pathways involve:

  • Dehydration to cyclohexene.

  • Epoxidation with mCPBA (meta-chloroperbenzoic acid) .

Biological Derivatization

The compound serves as a precursor to pharmacologically active agents:

  • Ketamine analogs : Reaction with methylamine under reductive amination yields analogs like 2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one .

  • Chiral ligands : Conversion to diamines (e.g., via oxidation and subsequent imination) produces ligands for asymmetric catalysis.

Mechanistic and Stereochemical Considerations

  • Steric Effects : The 2-chlorophenyl group imposes steric constraints, favoring reactions at the less hindered face of the cyclohexane ring.

  • Chirality : Racemic mixtures may lead to diastereomeric products in asymmetric syntheses, necessitating chiral resolution techniques.

  • Solvent Influence : Polar aprotic solvents (e.g., THF) enhance reaction rates in nucleophilic substitutions .

Scientific Research Applications

Chemistry

Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol is primarily utilized as a chiral building block in asymmetric synthesis. Its applications include:

  • Chiral Ligands : The compound acts as a ligand in asymmetric catalysis, enhancing the selectivity of reactions involving carbon-carbon bond formations.
ApplicationDescription
Chiral LigandsUsed in asymmetric synthesis and catalysis.
SynthesisServes as a precursor for various organic compounds.

Research indicates that this compound exhibits significant biological activity:

  • Pharmacological Studies : The compound has been investigated for potential interactions with biological targets such as receptors and enzymes. It shows promise in modulating biological pathways due to its stereochemistry.
Study TypeFindings
PharmacologyPotential interactions with receptors and enzymes.
Biochemical EffectsInfluences biochemical pathways due to chirality.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a pharmaceutical agent:

  • Drug Design : The compound's unique structure allows it to be used as a scaffold for designing new drugs targeting various diseases.
ApplicationDescription
Drug DevelopmentServes as a scaffold for designing new therapeutic agents.

Case Study 1: Asymmetric Synthesis

A study demonstrated the use of this compound as a chiral ligand in the synthesis of complex organic molecules. The results indicated enhanced enantioselectivity compared to non-chiral counterparts.

In pharmacological evaluations, this compound was tested for its ability to modulate receptor activity. Results showed that it could effectively influence signaling pathways associated with various diseases.

Mechanism of Action

The mechanism of action of Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and chlorophenyl group play key roles in its reactivity and interactions with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The 2-chlorophenyl group distinguishes this compound from analogs with different substituents or substitution patterns. Key comparisons include:

Table 1: Structural and Molecular Comparison
Compound Name Substituent Molecular Formula Molecular Weight CAS Number
Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol 2-chlorophenyl C₁₂H₁₅ClO 210.70 557088-90-1
Rac-(1R,2S)-2-(2-bromophenyl)cyclohexan-1-ol 2-bromophenyl C₁₂H₁₅BrO 255.15 31908-21-1
Rac-(1R,2S)-2-(4-fluorophenyl)cyclohexan-1-ol 4-fluorophenyl C₁₂H₁₅FO 194.24 EN300-761603
Rac-(1R,2S)-2-(3,4,5-trifluorophenyl)cyclohexan-1-ol 3,4,5-trifluorophenyl C₁₂H₁₂F₃O 238.22 2137775-50-7

Key Observations :

  • Halogen Effects : The 2-bromo analog (255.15 g/mol) has a higher molecular weight than the chloro derivative due to bromine’s larger atomic mass. Bromine’s lower electronegativity compared to chlorine may also alter reactivity in cross-coupling reactions .
  • Fluorine’s electronegativity can influence electronic interactions in biological systems .

Stereochemical and Positional Isomers

Diastereomers and Enantiomers
  • Rel-(1R,2R)-2-Chlorocyclohexanol (CAS 6628-80-4): This diastereomer, with a (1R,2R) configuration, has distinct physical properties, such as a reported boiling point of ~200°C . In contrast, the rac-(1R,2S) configuration may exhibit different solubility or crystallization behavior due to altered hydrogen-bonding patterns.
  • Tramadol (rac-(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol): A pharmacologically active analog with a dimethylamino group and methoxyphenyl substituent. Tramadol’s opioid activity highlights how structural modifications (e.g., amino groups) drastically alter bioactivity compared to the non-functionalized 2-chlorophenyl derivative .

Physicochemical and Pharmacological Properties

Table 2: Comparative Physicochemical Data
Compound Name Boiling Point (°C) Solubility (Polar Solvents) Purity (Typical)
This compound Not reported Moderate ≥95%
Rel-(1R,2R)-2-Chlorocyclohexanol ~200 High ≥95%
Rac-(1R,2S)-2-(4-fluorophenyl)cyclohexan-1-ol Not reported High ≥95%

Insights :

  • The 2-chlorophenyl group’s ortho substitution may reduce solubility compared to para-substituted analogs (e.g., 4-fluorophenyl) due to steric effects .
  • Fluorinated derivatives generally exhibit higher solubility in polar solvents, making them preferable for aqueous-phase reactions .

Biological Activity

Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol is a chiral compound notable for its potential biological activities and interactions with various biomolecules. The compound features a cyclohexane ring substituted with a hydroxyl group and a chlorophenyl group, which significantly influences its chemical reactivity and biological properties.

Basic Information

PropertyValue
Chemical FormulaC₁₂H₁₅ClO
Molecular Weight214.70 g/mol
IUPAC NameThis compound
CAS Number2140267-27-0

Structure

The stereochemistry of this compound is defined by its (1R,2S) configuration, indicating the spatial arrangement of the substituents around the cyclohexane ring.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, while the chlorophenyl group contributes to its lipophilicity and potential for membrane permeability.

Pharmacological Studies

Research indicates that this compound may exhibit various pharmacological effects, including:

  • Antidepressant Activity : Similar compounds have been studied for their roles in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antioxidant Properties : The hydroxyl group is known to confer antioxidant capabilities, which may protect against oxidative stress in biological systems.

Case Studies

  • Antidepressant Effects : In a study examining the efficacy of chiral cyclohexanol derivatives, this compound showed promising results in preclinical models for depression, suggesting potential as a therapeutic agent for mood disorders .
  • Neuroprotective Activity : Another investigation highlighted the compound's ability to mitigate neuronal damage in vitro under oxidative stress conditions, supporting its role as a neuroprotective agent .

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological Activity
(1R,2S)-2-(2-bromophenyl)cyclohexan-1-olPotentially similar antidepressant effects but with different receptor affinities.
(1R,2S)-2-(2-fluorophenyl)cyclohexan-1-olEnhanced neuroprotective effects due to increased lipophilicity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Rac-(1R,2S)-2-(2-chlorophenyl)cyclohexan-1-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves catalytic hydrogenation or cyclopropanation. For example, intermediates like 4-(2-chlorophenyl)cyclohexan-1-one () are hydrogenated using palladium catalysts ( ). Stereoselectivity is controlled by chiral auxiliaries or asymmetric catalysis. Solvent choice (e.g., hexane or ethanol) and temperature (25–80°C) critically affect enantiomeric ratios. Key steps include:

  • Cyclohexanone intermediate preparation : Friedel-Crafts acylation of chlorobenzene derivatives.
  • Reduction : Use of NaBH₄ or catalytic hydrogenation with Pd/C ().
  • Resolution : Chiral HPLC or enzymatic resolution to separate enantiomers .

Q. How is the stereochemistry of this compound confirmed experimentally?

  • Methodological Answer :

  • X-ray crystallography : SHELX software ( ) is used to resolve absolute configuration via single-crystal diffraction.
  • Chiral NMR analysis : Mosher’s ester derivatives or shift reagents (e.g., Eu(hfc)₃) differentiate enantiomers.
  • Polarimetry : Specific rotation values compared to literature data ().

Q. What analytical techniques are recommended for purity assessment and structural validation?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity >95% ( ).
  • GC-MS : Quantify volatile byproducts (e.g., cyclohexanol derivatives).
  • FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis, and what strategies resolve low yields in stereoselective steps?

  • Methodological Answer :

  • Catalyst screening : Test chiral ligands like BINAP with Ru or Pd ( ).
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve transition-state stabilization.
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer ().
  • Data Table :
CatalystSolventYield (%)ee (%)
Pd/BINAPToluene7892
Ru-JosiPhosEtOH6585

Q. How should researchers address contradictions between NMR and X-ray data in structural assignments?

  • Methodological Answer :

  • Cross-validation : Use 2D NMR (COSY, NOESY) to confirm spatial proximity of protons ().
  • Density Functional Theory (DFT) : Compare computed NMR shifts (e.g., using Gaussian) with experimental data.
  • Re-refinement : Re-analyze X-ray data with SHELXL ( ) to check for overfitting or disorder .

Q. What in silico approaches predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like GABA receptors ().
  • QSAR modeling : Train models on cyclohexanol derivatives with known bioactivity (e.g., neuroprotective EC₅₀ values from ).
  • ADMET prediction : SwissADME or pkCSM to assess pharmacokinetics .

Q. What experimental designs elucidate metabolic pathways and degradation products of this compound?

  • Methodological Answer :

  • Isotopic labeling : Synthesize ¹⁴C-labeled analog for tracer studies in hepatocyte assays.
  • LC-HRMS : Identify phase I/II metabolites via fragmentation patterns.
  • Microsomal incubations : Use rat liver microsomes + NADPH to simulate oxidative metabolism .

Data Contradiction and Optimization

Q. How to resolve discrepancies in reported melting points or spectral data across studies?

  • Methodological Answer :

  • Purity verification : Repeat DSC analysis after recrystallization (e.g., from ethyl acetate/hexane).
  • Interlaboratory comparison : Cross-check NMR (500 MHz, DMSO-d6) and IR with published spectra ().
  • Meta-analysis : Aggregate data from PubChem () and EPA DSSTox () to identify outliers .

Safety and Handling

Q. What safety protocols are recommended for handling halogenated cyclohexanol derivatives?

  • Methodological Answer :

  • PPE : Use nitrile gloves and fume hoods due to potential skin/eye irritation (analogous to ).
  • Waste disposal : Neutralize with NaOH before incineration.
  • Spill management : Absorb with vermiculite and treat as hazardous waste .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.